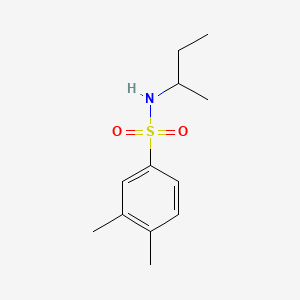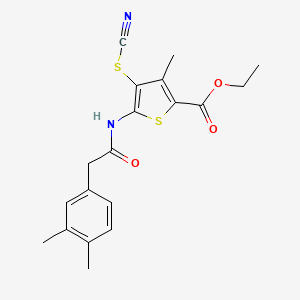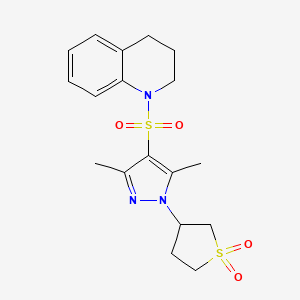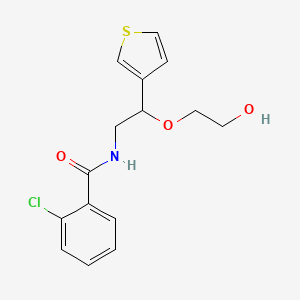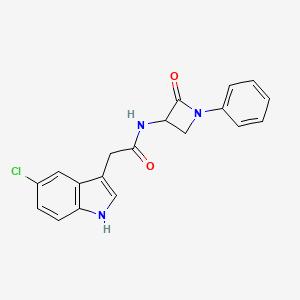
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its biological activities. The compound has been found to exhibit promising results in various scientific research applications, making it a potential candidate for further development.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation. In addition, 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A in lab experiments is its potent biological activities. The compound has been found to exhibit promising results in various scientific research applications, making it a potential candidate for further development. However, one of the limitations of using 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the development of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability. Another direction is the identification of the compound's molecular targets and the elucidation of its mechanism of action. Furthermore, the development of analogs of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A involves the reaction of 5-chloro-1H-indole-3-carboxylic acid with 2-oxo-1-phenylazetidine-3-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been extensively studied for its biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus.
Eigenschaften
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-13-6-7-16-15(9-13)12(10-21-16)8-18(24)22-17-11-23(19(17)25)14-4-2-1-3-5-14/h1-7,9-10,17,21H,8,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNFIEDBWIDIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CC3=CNC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573655.png)
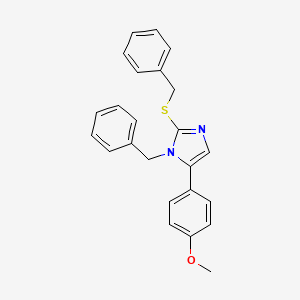
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2573658.png)
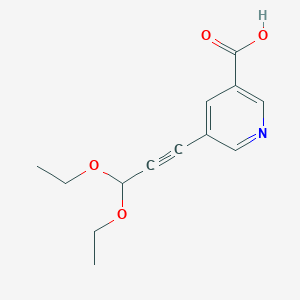
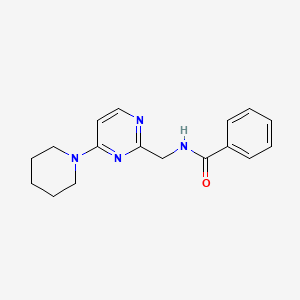
![(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2573666.png)
![(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B2573668.png)
![3-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2573669.png)

